[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid
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Overview
Description
[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid is a chemical compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 6-chloro-2-methylquinoline with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thioacetic acid, a base such as sodium hydroxide, and solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline-2,4-dione: Known for its biological activities and synthetic applications.
Ciprofloxacin: An antibiotic with a quinoline core structure.
The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10ClNO2S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
CTUBGYXXEZZFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SCC(=O)O |
Origin of Product |
United States |
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